molecular formula C10H6ClNO B14486045 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile CAS No. 65430-25-3

3-(4-Chlorophenyl)-2-formylprop-2-enenitrile

Cat. No.: B14486045
CAS No.: 65430-25-3
M. Wt: 191.61 g/mol
InChI Key: SFANECLALQEXFR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-formylprop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a formylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Piperidine or other organic bases

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-formylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature

    Substitution: Sodium azide in dimethylformamide, elevated temperature

Major Products

    Oxidation: 3-(4-Chlorophenyl)-2-carboxyprop-2-enenitrile

    Reduction: 3-(4-Chlorophenyl)-2-formylprop-2-enamine

    Substitution: 3-(4-Azidophenyl)-2-formylprop-2-enenitrile

Scientific Research Applications

3-(4-Chlorophenyl)-2-formylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-formylprop-2-enenitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a formyl group.

    3-(4-Chlorophenyl)-2-formylprop-2-enamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-(4-Chlorophenyl)-2-formylprop-2-enenitrile is unique due to the presence of both a formyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

65430-25-3

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-formylprop-2-enenitrile

InChI

InChI=1S/C10H6ClNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5,7H

InChI Key

SFANECLALQEXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)C#N)Cl

Origin of Product

United States

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